molecular formula C25H23N3O5S B2751757 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide CAS No. 921551-41-9

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide

Cat. No.: B2751757
CAS No.: 921551-41-9
M. Wt: 477.54
InChI Key: VJGVSOXYMDBCBQ-UHFFFAOYSA-N
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Description

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is a useful research compound. Its molecular formula is C25H23N3O5S and its molecular weight is 477.54. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-phenoxybenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • Pyridazinone Core : A six-membered heterocyclic ring with two nitrogen atoms.
  • Methoxyphenyl Group : A phenyl ring substituted with a methoxy group, enhancing lipophilicity.
  • Sulfonamide Moiety : Known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.

The molecular formula is C21H24N4O4SC_{21}H_{24}N_{4}O_{4}S, with a molecular weight of approximately 432.5 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit various enzymes, particularly those involved in metabolic pathways. This inhibition can lead to the disruption of cellular processes.
  • Receptor Modulation : The compound may bind to receptors, altering signaling pathways that contribute to various physiological responses.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For example, derivatives of pyridazinone have shown promising results against various cancer cell lines:

  • Cytotoxicity Testing : A series of pyridazinone derivatives were evaluated for their cytotoxic effects on human cancer cell lines (e.g., MCF-7, A-549). The results demonstrated that many derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .
Compound NameCell LineIC50 (µM)Mechanism
Compound AMCF-70.001Apoptosis induction
Compound BA-5490.005Topoisomerase inhibition
Compound CPC-30.01Cell cycle arrest

Anti-inflammatory Effects

The sulfonamide structure is associated with anti-inflammatory properties. Studies have shown that compounds with similar backbones can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .

Case Studies

  • Case Study on MCF-7 Cell Line :
    • Researchers synthesized several derivatives of the target compound and tested their effects on the MCF-7 breast cancer cell line using an MTT assay.
    • Results indicated that certain derivatives exhibited cytotoxicity with GI50 values below 10 µM, demonstrating significant growth inhibition compared to standard treatments .
  • In Vivo Studies :
    • Animal models treated with sulfonamide derivatives showed reduced tumor growth rates and improved survival rates compared to control groups. These findings suggest that the compound may have potential as an anticancer agent in clinical settings .

Properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S/c1-32-20-9-7-19(8-10-20)24-15-16-25(29)28(27-24)18-17-26-34(30,31)23-13-11-22(12-14-23)33-21-5-3-2-4-6-21/h2-16,26H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGVSOXYMDBCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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